1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE
Overview
Description
1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound has a molecular formula of C13H8O3 and a molecular weight of 212.2008 . It is characterized by the presence of multiple methoxy groups and a hydroxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE, can be achieved through various methods. One common approach involves the use of polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes . Metal-free oxidative coupling and intermolecular Diels–Alder reactions are also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties .
Medicine: In medicine, xanthone derivatives are explored for their therapeutic potential. This compound has been studied for its potential to inhibit enzymes and modulate signaling pathways involved in various diseases .
Industry: Industrially, the compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by inhibiting or activating specific enzymes, leading to various biological effects . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 1-Hydroxyxanthone
- 3-Methoxyxanthen-9-one
- 3-Hydroxyxanthen-9-one
Comparison: Compared to other xanthone derivatives, 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity . These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-hydroxy-2,3,4,5-tetramethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-20-9-7-5-6-8-11(18)10-12(19)15(21-2)17(23-4)16(22-3)14(10)24-13(8)9/h5-7,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOIDKZROFMQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415741 | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22961-79-1 | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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